REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[C:6]([C:8](=[N:14]O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].S(S([O-])=O)([O-])=O.[Na+].[Na+].II>CCOC(C)=O.O>[CH2:12]([O:11][C:9](=[O:10])[CH:8]([NH2:14])[C:6]#[N:7])[CH3:13] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)=NO
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
and stir the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
saturate the solution with sodium chloride (400 g)
|
Type
|
EXTRACTION
|
Details
|
extract the product CH2Cl2 (1×500 mL, 3×250 mL)
|
Type
|
ADDITION
|
Details
|
more added if necessary)
|
Type
|
EXTRACTION
|
Details
|
during the extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers, dry over (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.)
|
Reaction Time |
2.75 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[C:6]([C:8](=[N:14]O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].S(S([O-])=O)([O-])=O.[Na+].[Na+].II>CCOC(C)=O.O>[CH2:12]([O:11][C:9](=[O:10])[CH:8]([NH2:14])[C:6]#[N:7])[CH3:13] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)=NO
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
and stir the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
saturate the solution with sodium chloride (400 g)
|
Type
|
EXTRACTION
|
Details
|
extract the product CH2Cl2 (1×500 mL, 3×250 mL)
|
Type
|
ADDITION
|
Details
|
more added if necessary)
|
Type
|
EXTRACTION
|
Details
|
during the extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers, dry over (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate to dryness in vacuo on a rotovapor at low bath temperature (30-35° C.)
|
Reaction Time |
2.75 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |